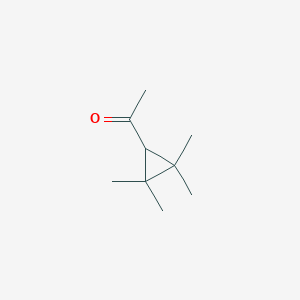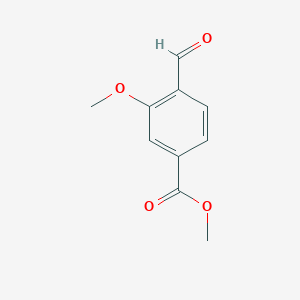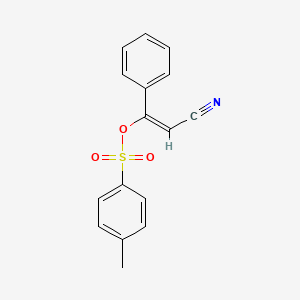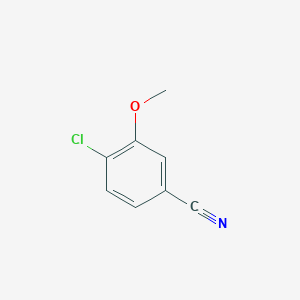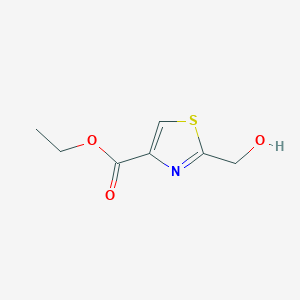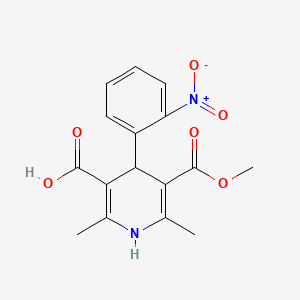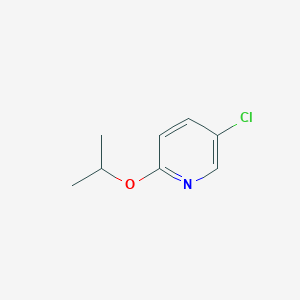
5-Chlor-2-(propan-2-yloxy)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(propan-2-yloxy)pyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(propan-2-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(propan-2-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
5-Chlor-2-(propan-2-yloxy)pyridin wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Es kann zur Herstellung einer Vielzahl anderer chemischer Verbindungen verwendet werden und trägt so zur Entwicklung neuer Materialien und Pharmazeutika bei.
Herstellung von Pyrimidinamin-Derivaten
Diese Verbindung spielt eine bedeutende Rolle bei der Gestaltung und Synthese von Pyrimidinamin-Derivaten . Pyrimidinamin-Derivate sind seit vielen Jahren ein heißes Thema im Bereich der Pestizide, da sie eine ausgezeichnete biologische Aktivität aufweisen .
Fungizide Aktivität
Eine der bemerkenswertesten Anwendungen von this compound ist die Verwendung bei der Herstellung von Fungiziden . So wurde es beispielsweise zur Synthese neuer Verbindungen verwendet, die eine hervorragende fungizide Aktivität zeigten .
Bekämpfung von Maisrost
Im Bereich der Landwirtschaft wurde diese Verbindung zur Entwicklung neuer Fungizide eingesetzt, die bei der Bekämpfung von Maisrost wirksam sind . So wies beispielsweise eine der synthetisierten Verbindungen, (S)-5-Chlor-6-(difluormethyl)-2-methyl-N-(1-((5-(trifluormethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amin, eine ausgezeichnete Kontrolleffizienz bei Maisrost auf .
Bioisosterie in der medizinischen Chemie
This compound wurde als Vorlage für die Gestaltung neuer Verbindungen nach dem Prinzip der Bioisosterie verwendet . Dieser Ansatz ermöglicht die Herstellung neuer Moleküle mit ähnlichen biologischen Eigenschaften, aber unterschiedlichen chemischen Strukturen, was eine gängige Strategie in der medizinischen Chemie ist .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(propan-2-yloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Chloro-2-(propan-2-yloxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 5-Chloro-2-(propan-2-yloxy)pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(propan-2-yloxy)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression. Additionally, 5-Chloro-2-(propan-2-yloxy)pyridine can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(propan-2-yloxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(propan-2-yloxy)pyridine remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(propan-2-yloxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of 5-Chloro-2-(propan-2-yloxy)pyridine can lead to hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the threshold effects and safe dosage ranges to minimize potential risks .
Metabolic Pathways
5-Chloro-2-(propan-2-yloxy)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Chloro-2-(propan-2-yloxy)pyridine .
Transport and Distribution
The transport and distribution of 5-Chloro-2-(propan-2-yloxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that 5-Chloro-2-(propan-2-yloxy)pyridine can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(propan-2-yloxy)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Chloro-2-(propan-2-yloxy)pyridine can provide insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNDHFLRSSEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

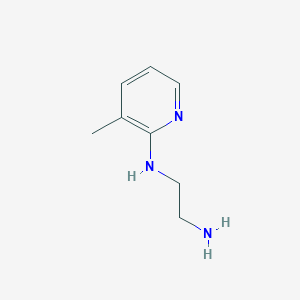
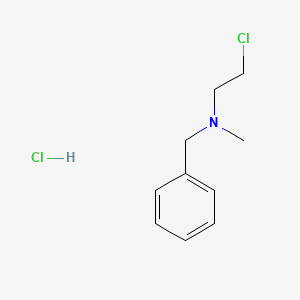
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
